N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-25-13-7-5-12(6-8-13)10-15(24)19-17-16-11(2)9-14(23)20-18(16)22(3)21-17/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNIGNJLDQEVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN(C3=C2C(CC(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 315.33 g/mol. The structure features a pyrazolo[3,4-b]pyridine core substituted with an ethoxyphenyl group and an acetamide moiety.
Biological Activity
1. Anticancer Activity
Recent studies have indicated that compounds derived from the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, a related derivative demonstrated potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a key factor in its anticancer efficacy .
2. Enzymatic Inhibition
The compound has shown promise as an inhibitor of various enzymes associated with metabolic and signaling pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression. This inhibition suggests potential applications in treating inflammatory diseases and cancers .
3. Neuropharmacological Effects
Research indicates that pyrazolo[3,4-b]pyridine derivatives may also possess neuropharmacological effects. These compounds have been studied for their ability to modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities in animal models . The underlying mechanisms may involve the modulation of GABAergic and glutamatergic neurotransmission.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a similar pyrazolo[3,4-b]pyridine derivative in vitro against various cancer cell lines. The results showed that the compound inhibited cell proliferation significantly at lower concentrations compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzymatic inhibition profile of this class of compounds. The study demonstrated that the compound effectively inhibited COX-2 activity in vitro with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that it may serve as a dual-action agent for both pain relief and cancer therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares the target compound with structurally related bicyclic systems:
Key Observations :
- The pyrazolo[3,4-b]pyridine core distinguishes the target compound from imidazo[1,2-a]pyridine () and pyrrolo[1,2-b]pyridazine () systems, which exhibit different electronic profiles and hydrogen-bonding capacities.
- Substituents like the 4-ethoxyphenyl group enhance lipophilicity compared to the nitro and cyano groups in , which may reduce metabolic stability .
Hydrogen Bonding and Crystallography
- Target Compound: The 6-oxo group and acetamide NH are hydrogen-bond donors, likely forming R₂²(8) motifs (Etter’s notation) with adjacent molecules, as seen in pyrazolone derivatives .
- Imidazo[1,2-a]pyridine (): Nitro and cyano groups act as acceptors, creating C(6) chains, which differ from the target’s bifurcated hydrogen bonds .
- SHELX Refinement : Crystallographic data for analogous compounds (e.g., ) are refined using SHELXL, suggesting similar methodologies for the target compound’s structural validation .
Pharmacological Implications
- The pyrazolo-pyridine core is found in kinase inhibitors (e.g., CDK inhibitors), leveraging its planar structure for ATP-binding site interactions.
- The 4-ethoxyphenyl group may enhance blood-brain barrier penetration compared to ’s morpholinylethoxy group, which targets peripheral tissues .
Preparation Methods
Spectroscopic Analysis
Crystallographic Studies
Single-crystal X-ray diffraction of analogous pyrazolo[3,4-b]pyridines confirms the planar pyridinone ring and equatorial orientation of substituents.
Mechanistic Insights and Side Reactions
The amide coupling proceeds via nucleophilic acyl substitution, where the pyridinone’s amine attacks the electrophilic carbonyl of the acyl chloride. Competing side reactions include:
- O-Acylation: Minimized by using bulky bases like K₂CO₃.
- Hydrolysis: Controlled by anhydrous conditions.
Industrial-Scale Considerations
Example 10 from demonstrates scalability:
- Batch Size: 30 g of pyridinone intermediate
- Solvent: Toluene (5:1 v/w)
- Yield: 85% after recrystallization from ethyl acetate.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazolo-pyridine ring protons at δ 6.8–7.2 ppm and acetamide carbonyl at δ 170–175 ppm) .
- X-ray Crystallography : Resolve crystal packing to verify the tetrahydro-pyridinone conformation and hydrogen-bonding networks .
- HPLC-PDA/MS : Monitor purity (>98%) and detect trace isomers (e.g., regioisomers from incorrect cyclization) .
Advanced Question: How can in vitro biological activity assays be designed to evaluate this compound’s pharmacokinetic (PK) properties?
Q. Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS quantification to measure half-life (t₁/₂) and intrinsic clearance .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic assays to assess drug-drug interaction risks .
- Permeability : Conduct Caco-2 cell monolayer studies to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
Advanced Question: What computational tools are recommended for predicting the compound’s reactivity and binding affinity?
Q. Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to model transition states in key reactions (e.g., cyclocondensation) and calculate activation energies .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases), focusing on the acetamide’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyridinone ring in aqueous environments .
Basic Question: What are the key considerations for structure-activity relationship (SAR) studies on this compound?
Q. Methodological Answer :
- Core Modifications : Vary methyl groups at positions 1 and 4 to assess steric effects on target binding .
- Acetamide Substituents : Test substituents (e.g., fluoro, nitro) on the phenyl ring to modulate electron density and lipophilicity (logP) .
- Biological Testing : Compare IC₅₀ values across analogues in enzyme inhibition assays (e.g., kinase panels) to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
